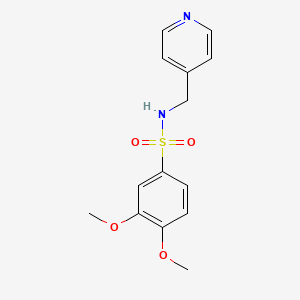

3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-10-11-5-7-15-8-6-11/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXWSQABTZIYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with pyridin-4-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Structural Features

The compound contains a benzenesulfonamide moiety along with a pyridine ring and methoxy groups, which contribute to its chemical reactivity and biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives, including 3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. For instance, compounds with similar structures have shown significant activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study conducted on related sulfonamide compounds demonstrated that modifications in the structure could enhance antimicrobial efficacy. The compound exhibited effective Minimum Inhibitory Concentrations (MICs) against pathogens such as E. coli and C. albicans, indicating its potential use in treating infections caused by resistant strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3l | 7.812 | E. coli |

| 3l | 31.125 | C. albicans |

| 3c | 62.50 | E. coli |

Anticancer Properties

Research has suggested that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in tumor growth.

Case Study: Anticancer Activity

In a study focusing on the design of small-molecule inhibitors targeting the HIF-1 signaling pathway, compounds similar to this compound showed promising results in reducing tumor cell viability . This suggests that such compounds could be developed into effective anticancer agents.

Biological Mechanisms

The mechanism of action for compounds like this compound often involves interaction with specific proteins or pathways within cells.

Mechanism Insights

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Binding : It may bind to receptors that regulate cell growth and proliferation.

Table: Comparison of Antimicrobial Efficacy

| Compound | Structure Type | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Sulfonamide Derivative | 7.812 | High |

| N-(4-bromophenyl)sulfamoyl(2-chloro-8-methylquinolin-3-yl)methyl phosphonate | Quinoline Derivative | 0.125 | Very High |

| Quinoline-benzodioxole Derivative | Benzodioxole Compound | 3.125 | High |

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituents attached to the sulfonamide nitrogen and aromatic rings. Key analogs and their features are summarized below:

Key Observations:

- Substituent Position Matters : Pyridine isomerism (e.g., pyridin-4-yl vs. pyridin-2-yl) significantly alters receptor binding. For example, pyridin-2-yl derivatives show anticancer activity, while pyridin-4-ylmethyl groups may enhance CNS penetration .

- Lipophilicity and Solubility : Chromene-based analogs (e.g., Compound 5a) exhibit poor water solubility (<15 µg/mL), necessitating formulation optimization . Trifluoroethoxy groups (Compound 12) improve metabolic stability but increase molecular weight .

- Enzyme Inhibition : The thiazole-containing Ro-61-8048 demonstrates high KMO affinity (IC50 = 37 nM), attributed to the 3-nitrophenyl-thiazole motif .

Pharmacological Activity

Kynurenine 3-Monooxygenase (KMO) Inhibition

- Ro-61-8048 : Elevates CNS kynurenic acid by blocking KMO, reducing neurotoxic metabolites (3-HK, QUIN). Used in Parkinson’s and Huntington’s disease models .

- Comparison : Pyridin-4-ylmethyl sulfonamides may lack the thiazole ring critical for KMO inhibition, suggesting divergent therapeutic applications.

HIF-1 Pathway Inhibition

- Compound 5a/5b : The 3,4-dimethoxybenzenesulfonyl group is critical for HIF-1 inhibition. Propan-2-amine substituents (Region 2) enhance transcriptional repression .

Anticancer Activity

- N-(pyridin-2-yl)benzenesulfonamides: Exhibit activity via unknown mechanisms, possibly involving kinase inhibition or apoptosis induction .

Biological Activity

3,4-Dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a sulfonamide group attached to a benzene ring with methoxy substituents and a pyridine moiety. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values are crucial for evaluating their efficacy against various pathogens.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Ampicillin | 0.10 ± 0.00 | 0.15 ± 0.00 |

In studies, compounds similar to this sulfonamide have shown activity against resistant strains such as methicillin-resistant Staphylococcus aureus and E. coli .

Anticancer Properties

The compound's mechanism of action may involve the inhibition of specific kinases and enzymes involved in cancer cell proliferation. For instance, research suggests that similar compounds act as inhibitors of IKK2, which is implicated in the NF-kB signaling pathway related to cancer progression .

The biological effects of this compound likely arise from its ability to interact with molecular targets such as enzymes and receptors. The presence of the methoxy groups may enhance its binding affinity and selectivity towards specific targets.

- Enzyme Inhibition: The compound may inhibit enzymes that are critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation: It could modulate receptor activity involved in inflammatory responses or cancer cell survival pathways.

Case Studies

A recent study focused on the synthesis and evaluation of various benzenesulfonamide derivatives for their antimicrobial activity. Among these, compounds with similar structural features to this compound demonstrated promising results against E. coli and S. aureus, indicating potential therapeutic applications in treating infections caused by resistant strains .

Q & A

Q. What experimental approaches are used to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Hydrolysis : Incubate in buffers (pH 1–9) and quantify degradation products via HPLC-UV .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.